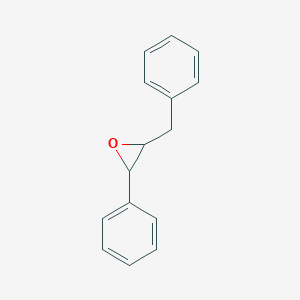

2-Benzyl-3-phenyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-phenyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEQMWLSJBXCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Benzyl 3 Phenyloxirane and Analogous Epoxides

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. scielo.org.mx The regioselectivity of these reactions is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Hydration and Stereospecific Diol Formation

The hydration of epoxides, which results in the formation of 1,2-diols, can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydrolysis, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by water. libretexts.org For asymmetrically substituted epoxides, the attack of water preferentially occurs at the more substituted carbon atom, a characteristic of a reaction with significant SN1 character. libretexts.org This process typically results in the formation of a trans-diol due to the SN2-like inversion of stereochemistry at the attacked carbon. libretexts.org Conversely, under basic conditions, the hydroxide (B78521) ion attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion, also yielding a trans-diol. libretexts.org

The acid-catalyzed ring-opening of stilbene (B7821643) oxides has been shown to proceed with retention of configuration, suggesting a mechanism involving a phenonium ion intermediate. acs.org The direct oxidation of stilbenes can also lead to vicinal diols, sometimes through the initial formation of an epoxide that subsequently undergoes rearrangement. nih.gov

Azide-Mediated Ring Opening Leading to Vicinal Azido (B1232118) Alcohols

The ring-opening of epoxides with azide (B81097) anion is a valuable method for the synthesis of vicinal azido alcohols, which are important precursors to amino alcohols and other nitrogen-containing compounds. google.comnih.gov These reactions are typically regioselective, with the azide nucleophile attacking the less substituted carbon of the epoxide ring. cmu.edu However, for aryl-substituted epoxides, the attack can occur at the benzylic position. cmu.edu

The use of different catalytic systems can influence the regioselectivity and efficiency of the reaction. For instance, sodium azide in the presence of a phase transfer catalyst in water has been shown to be an effective system for the synthesis of vicinal azidoalcohols. oiccpress.com The pH of the reaction medium can also control the regioselectivity of the epoxide ring cleavage by the azide ion. cmu.edu In some cases, the reaction can be carried out in environmentally benign solvents like water or polyethylene (B3416737) glycol. nih.govresearchgate.net

Table 1: Azide-Mediated Ring Opening of Epoxides

| Epoxide | Reagent | Catalyst/Solvent | Product | Reference |

| Styrene (B11656) Oxide | NaN₃ | Oxone®/H₂O-CH₃CN | 2-azido-1-phenylethanol | researchgate.net |

| Cyclohexene Oxide | NaN₃ | H₂O, pH 9.5 | trans-2-azidocyclohexanol | cmu.edu |

| (S)-Styrene Oxide | NaN₃ | Hot Water | (R)-2-azido-1-phenylethanol | nih.gov |

Amine-Initiated Ring Opening Yielding β-Amino Alcohols

The aminolysis of epoxides is a direct and widely used method for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. growingscience.comrsc.org This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the attack depends on the substitution pattern of the epoxide and the nature of the amine. scielo.org.mx Generally, with aliphatic amines, the attack occurs at the less sterically hindered carbon (SN2-type), while with aromatic amines, the attack can be directed to the more substituted benzylic carbon. scielo.org.mx

Various catalytic systems have been developed to promote this transformation under mild conditions, including the use of catalysts like sulfated tin oxide, cyanuric chloride, and acetic acid. growingscience.comrsc.orgtandfonline.com Solvent-free conditions and the use of green solvents like water have also been explored to develop more environmentally friendly protocols. tandfonline.comrroij.comtandfonline.com

Table 2: Amine-Initiated Ring Opening of Epoxides

| Epoxide | Amine | Catalyst/Conditions | Major Product | Reference |

| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid / Solvent-free | 2-anilino-1-phenylethanol | scielo.org.mx |

| Propylene Oxide | Piperidine | Acetic acid / Solvent-free | 1-(piperidin-1-yl)propan-2-ol | rsc.org |

| Cyclohexene Oxide | Aniline | Boric acid/glycerol / Water | trans-2-anilinocylohexanol | tandfonline.com |

Reactions with Organometallic Reagents (e.g., Alkali Metal Anions, Grignard Reagents)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with epoxides. libretexts.org These reactions provide an effective means for carbon-carbon bond formation. The reaction of a Grignard reagent with an epoxide, followed by an acidic workup, yields an alcohol. For example, the synthesis of stilbene can be achieved through the reaction of benzylmagnesium bromide with benzaldehyde (B42025), followed by dehydration. mmcmodinagar.ac.in

The reaction of stilbene with alkali metals like lithium or sodium can form stilbene adducts. researchgate.net These adducts can then react with various electrophiles. For instance, the reaction of trans-stilbene (B89595) adducts with lanthanide halides has been studied. researchgate.net The reaction of monosubstituted oxiranes with potassium anions can lead to ring-opening, with the regioselectivity depending on the substituent. For phenyloxirane and (phenylmethyl)oxirane, the ring opens at the α-position, while for (2-phenylethyl)oxirane, β-opening is observed. researchgate.net

Functionalization with Sulfur and Selenium Nucleophiles (e.g., Thiosilanes)

The ring-opening of epoxides with sulfur and selenium nucleophiles provides access to β-hydroxy sulfides and selenides, which are important synthetic intermediates. arkat-usa.org Thiolysis of epoxides can be carried out in water without a catalyst, offering a green and practical method. arkat-usa.org

Silyl chalcogenides, such as thiosilanes and selenosilanes, are also effective reagents for the ring-opening of epoxides. mdpi.com These reactions can be performed in ionic liquids, which can act as both the reaction medium and, in some cases, the catalyst. mdpi.comresearchgate.net The use of (phenylthio)trimethylsilane (PhSTMS) and (phenylseleno)trimethylsilane (PhSeTMS) allows for the formation of β-trimethylsilyloxy sulfides and selenides. mdpi.comresearchgate.net The regioselectivity of these reactions is typically high, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Lewis Acid Catalysis in Ring-Opening Reactions

Lewis acids play a crucial role in activating epoxides towards nucleophilic attack by coordinating to the epoxide oxygen. diva-portal.org This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating ring-opening. The mechanism of Lewis acid-catalyzed epoxide ring-opening is often described as a hybrid between SN1 and SN2 pathways. libretexts.org The Lewis acid enhances the leaving group ability of the oxygen atom, leading to a transition state with significant carbocationic character at the more substituted carbon. libretexts.org

A variety of Lewis acids have been employed to catalyze the ring-opening of epoxides with different nucleophiles, including alcohols, amines, and thiols. tandfonline.comresearchgate.netresearchgate.net The choice of Lewis acid can influence the reactivity and regioselectivity of the reaction. acs.orgresearchgate.net For example, in the ring-opening of epoxides with amines, metal tetrafluoroborates have been shown to be effective catalysts, with zinc tetrafluoroborate (B81430) exhibiting high efficiency and selectivity. researchgate.net The catalytic activity of alkali metal cations in group 1 has been found to decrease down the group (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺), which is attributed to a reduction in steric repulsion between the epoxide and the nucleophile. acs.org

Regioselectivity in Oxirane Ring Opening

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical factor in their synthetic utility. In the case of 2,3-disubstituted oxiranes like 2-benzyl-3-phenyloxirane, the outcome of the reaction is governed by a delicate interplay of steric and electronic factors.

Steric and Electronic Influences on Regiochemical Outcomes

The regiochemistry of the nucleophilic ring-opening of epoxides is profoundly influenced by both steric hindrance and electronic effects. thieme-connect.de In general, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (an SN2-type mechanism). researchgate.net However, in acid-catalyzed reactions, the reaction proceeds through a transition state with significant carbocationic character. In this scenario, the nucleophile attacks the more substituted carbon atom that can better stabilize the positive charge.

For 2,3-disubstituted epoxides, especially those bearing aryl groups, electronic effects often play a dominant role. rsc.org The presence of a phenyl group, for instance, can stabilize an adjacent carbocation through resonance, making that carbon more susceptible to nucleophilic attack in acid-catalyzed or Lewis acid-mediated reactions. acs.org The steric bulk of the substituents also plays a crucial role; however, when electronic factors strongly favor attack at a specific position, they can override steric considerations. ahievran.edu.tr For example, in trans-β-methylstyrene oxide, the phenyl group directs SN2 attack to the benzylic position, leading to a complete reversal of regioselectivity compared to what would be expected based on sterics alone. acs.org

In the context of 2-benzyl-3-phenyloxirane, both the benzyl (B1604629) and phenyl substituents can exert significant electronic influence. The regiochemical outcome will therefore be highly dependent on the reaction conditions and the nature of the nucleophile.

Preferential Cleavage at Alpha vs. Beta Positions

The cleavage of the C-O bond in 2-benzyl-3-phenyloxirane can occur at either the carbon atom bearing the benzyl group (α-position) or the carbon atom bearing the phenyl group (β-position, relative to the benzyl group). The preference for cleavage at one position over the other is a key aspect of its reactivity.

In reactions proceeding through a carbocation-like transition state, the stability of the potential carbocation at each position is paramount. A benzylic carbocation is significantly stabilized by the phenyl ring. Therefore, in acid-catalyzed ring-opening reactions, preferential cleavage is expected at the C-O bond of the carbon bearing the phenyl group (the benzylic position). researchgate.net Studies on analogous aromatic epoxides have shown that nucleophilic attack is electronically biased towards the benzylic position. rsc.org

Research on the reaction of phenyloxirane and (phenylmethyl)oxirane with potassium anions shows that the electron is initially transferred to the aromatic ring, followed by an exclusive ring-opening at the α-position. researchgate.net However, for 2-benzyl-3-phenyloxirane, both carbons are benzylic to a degree. The direct phenyl substituent is expected to have a more pronounced stabilizing effect on an adjacent positive charge compared to the benzyl group. Therefore, under conditions favoring a carbocationic intermediate, nucleophilic attack is more likely to occur at the carbon bearing the phenyl group.

Conversely, under SN2 conditions where sterics are the primary determinant, the relative bulk of the benzyl and phenyl groups would dictate the site of attack. Given their similar steric profiles, a mixture of products might be expected in the absence of strong electronic directing effects.

Table 1: Factors Influencing Regioselective Ring Opening of 2,3-Disubstituted Epoxides

| Factor | Influence on Regioselectivity | Expected Outcome for 2-Benzyl-3-phenyloxirane |

|---|---|---|

| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon. | Attack at either carbon is possible due to similar steric bulk of benzyl and phenyl groups. |

| Electronic Effects | Stabilization of positive charge in the transition state directs nucleophilic attack. | Attack is favored at the carbon bearing the phenyl group due to superior carbocation stabilization. |

| Reaction Conditions | Acidic conditions favor electronic control; basic/neutral conditions favor steric control. | Acidic conditions would likely lead to cleavage at the phenyl-substituted carbon. |

Electrophilic Transformations and Molecular Rearrangements

Epoxides are known to undergo a variety of electrophilic transformations and molecular rearrangements, often catalyzed by acids or Lewis acids. rsc.org These reactions typically involve the initial protonation or coordination of the epoxide oxygen, followed by ring-opening to generate a carbocationic intermediate, which can then undergo rearrangement. rsc.org

A classic example is the semipinacol rearrangement, where a 1,2-migration occurs in an α-hydroxy carbocation formed from the epoxide. rsc.org This rearrangement leads to the formation of a carbonyl compound. acs.org For 2,3-disubstituted epoxides, the regioselectivity of the initial ring-opening and the migratory aptitude of the substituents determine the final product. acs.org

In the case of 2-benzyl-3-phenyloxirane, an acid-catalyzed rearrangement would likely proceed via the formation of a carbocation at the more stabilized phenyl-substituted carbon. Subsequent migration of either the benzyl group or a hydride from the adjacent carbon could occur. The relative migratory aptitudes of these groups would determine the structure of the resulting ketone. Given the high migratory aptitude of aryl groups, a phenyl shift is a plausible pathway, potentially leading to a rearranged carbonyl product.

Ring-Opening Polymerization of 2,3-Disubstituted Oxiranes (e.g., Cationic Polymerization)

The ring-opening polymerization (ROP) of oxiranes is a common method for synthesizing polyethers. core.ac.uk However, the polymerization of 2,3-disubstituted oxiranes is often challenging due to the increased steric hindrance around the reactive epoxide ring, which can lower the monomer's reactivity. core.ac.ukrsc.org

Cationic ROP is a common method for polymerizing such monomers. The mechanism involves the attack of a monomer on a growing polymer chain that has a cationic active center. For an unsymmetrically substituted oxirane like 2-benzyl-3-phenyloxirane, the regioselectivity of the ring-opening during polymerization is crucial as it determines the polymer's microstructure (e.g., head-to-tail vs. head-to-head). The ring-opening is expected to occur in a way that generates the more stable carbocationic intermediate. core.ac.uk

Research on the cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, an analog with bulky substituents, demonstrated that polymerization is possible, though challenging. core.ac.uk In contrast, a study on 2-ethoxycarbonyl-3-phenyloxirane, a closer analog to the subject compound, found that it failed to polymerize under cationic conditions. Instead, it yielded small molecules, including the cyclic dimer, diethyl 3,6-diphenyl-1,4-dioxane-2,5-dicarboxylate. core.ac.ukrsc.org This suggests that for some bulky 2,3-disubstituted oxiranes, dimerization or oligomerization may be favored over polymerization due to steric constraints. Given the bulky nature of the benzyl and phenyl groups in 2-benzyl-3-phenyloxirane, it is plausible that it would also exhibit a low propensity for polymerization.

Table 2: Cationic Polymerization Behavior of 2,3-Disubstituted Oxiranes

| Monomer | Polymerization Outcome | Reference |

|---|---|---|

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Successful polymerization to a polyether. | core.ac.uk |

| 2-Ethoxycarbonyl-3-phenyloxirane | Failed to polymerize; formed small molecules including a cyclic dimer. | core.ac.ukrsc.org |

| 2,3-dimethyloxirane | Polymerizable. | core.ac.uk |

| 2,3-bis(chloromethyl)oxirane | Polymerizable. | core.ac.uk |

Degradation Chemistry and Pathways

The degradation of epoxides can proceed through various pathways, including hydrolysis, oxidation, and pyrolysis. nih.govzendy.io The stability of the epoxide ring is influenced by its substituents and the surrounding environment.

Low-Temperature Oxidation Mechanisms

The low-temperature oxidation of organic compounds, including cyclic ethers like oxiranes, is a complex process involving radical chain reactions. uga.eduosti.gov For oxiranes, which can be formed during the low-temperature combustion of hydrocarbons, their subsequent oxidation chemistry is important for understanding combustion processes. uga.edu

The initial step in the low-temperature oxidation of an oxirane in the presence of radicals (e.g., hydroxyl radical, OH•) is typically H-atom abstraction from one of the C-H bonds of the oxirane ring or its substituents. This generates a carbon-centered radical. This radical then reacts with molecular oxygen (O2) to form a peroxy radical (ROO•). osti.gov The peroxy radical can then undergo a series of isomerization and decomposition reactions, leading to a variety of oxidation products, including smaller aldehydes, ketones, and other oxygenated species. uga.edu

For 2-benzyl-3-phenyloxirane, H-atom abstraction could occur from the benzylic positions of the benzyl group or from the C-H bonds on the oxirane ring. The resulting radicals would then initiate a cascade of oxidation reactions. The presence of the aromatic rings could also influence the degradation pathways, potentially leading to the formation of aromatic aldehydes and ketones as degradation products. Studies on the oxidation of 2,3-dimethyloxirane have revealed complex reaction pathways involving resonance-stabilized ketohydroperoxide radicals. uga.edu A similar complexity would be expected for the oxidation of 2-benzyl-3-phenyloxirane.

Hydrolytic degradation is also a significant pathway, particularly in the presence of acid or base. Acid-catalyzed hydrolysis of an α-keto-epoxide, for example, leads to the formation of diols. nih.gov For 2-benzyl-3-phenyloxirane, hydrolysis would result in the corresponding 1,2-diol.

Thermal Decomposition Studies

The thermal stability and decomposition pathways of epoxides are of significant interest in understanding their reactivity under elevated temperatures. While specific, detailed thermal decomposition studies exclusively focused on 2-benzyl-3-phenyloxirane are not extensively documented in the reviewed literature, the thermal behavior of analogous 2,3-disubstituted oxiranes, particularly stilbene oxides, provides a strong basis for predicting its reactivity. The high ring strain of the oxirane ring (approximately 27 kcal/mol) makes it susceptible to thermal cleavage. scribd.com

Thermal decomposition of epoxides can proceed through various mechanisms, including homolytic cleavage to form diradicals, or concerted or stepwise rearrangements to yield isomeric carbonyl compounds. The specific pathway is often influenced by the substitution pattern on the oxirane ring and the reaction conditions. For many epoxides, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to investigate the kinetics and enthalpy changes associated with their decomposition. osti.govresearchgate.net These techniques help determine the temperature ranges of decomposition and whether the process is endothermic or exothermic. osti.gov

In the case of compounds structurally similar to 2-benzyl-3-phenyloxirane, such as stilbene oxides, thermal rearrangement is a well-documented process. nih.gov This rearrangement often leads to the formation of aldehydes or ketones. For instance, the thermal rearrangement of stilbene oxides can yield diarylacetaldehydes. nih.gov

The anticipated thermal decomposition of 2-benzyl-3-phenyloxirane would likely involve the cleavage of the C-C bond of the oxirane ring followed by rearrangement. Two primary rearrangement pathways can be postulated, leading to the formation of isomeric carbonyl compounds. The migratory aptitude of the benzyl and phenyl groups would influence the product distribution.

A plausible decomposition pathway involves the formation of a carbonyl ylide intermediate, which can then undergo further reactions. grafiati.com However, the most direct thermal rearrangement would likely lead to the formation of 1,3-diphenylpropan-2-one or 2,3-diphenylpropanal.

The following table outlines the potential products from the thermal rearrangement of 2-benzyl-3-phenyloxirane based on analogous reactions of other 2,3-disubstituted epoxides.

| Reactant | Potential Rearrangement Products | Anticipated Reaction Type |

| 2-Benzyl-3-phenyloxirane | 1,3-Diphenylpropan-2-one | 1,2-Hydride shift or Phenyl migration |

| 2,3-Diphenylpropanal | Benzyl migration |

Further research involving techniques such as flash vacuum pyrolysis (FVP) coupled with product analysis would be necessary to definitively elucidate the specific thermal decomposition pathways and product distributions for 2-benzyl-3-phenyloxirane. nih.gov Such studies on analogous systems have revealed that rearrangement reactions can occur at elevated temperatures, often leading to structurally isomeric products. nih.gov

Stereochemical Aspects and Chiral Discrimination in 2 Benzyl 3 Phenyloxirane Research

Enantioselective Synthesis and Resolution Methodologies for Chiral Oxiranes

The generation of enantiomerically pure oxiranes, including 2-benzyl-3-phenyloxirane, is a cornerstone of modern asymmetric synthesis. A variety of methods have been developed to achieve high levels of enantioselectivity.

One prominent approach is the enantioselective epoxidation of alkenes . Chiral metal complexes, designed to mimic the stereoselectivity of biological systems, have proven effective in catalyzing the transfer of an oxygen atom to unfunctionalized olefins. arkat-usa.org For instance, manganese(III)-salen complexes are used in the epoxidation of stilbene (B7821643) derivatives, which are structural precursors to 2-benzyl-3-phenyloxirane. acs.org The choice of oxygen donor and the catalyst's counter-ion can significantly influence the diastereoselectivity of this process. acs.org Similarly, ruthenium-based catalysts have been extensively studied for the asymmetric epoxidation of stilbenes, with some systems achieving high enantiomeric excess (ee). arkat-usa.org

Another powerful technique is the Corey-Chaykovsky reaction , which involves the reaction of a sulfonium (B1226848) ylide with an aldehyde or ketone. beilstein-journals.org Chiral sulfide-mediated versions of this reaction have been developed to produce non-racemic epoxides from various aldehydes. semanticscholar.org The enantioselectivity of this method can be influenced by the choice of solvent, with more polar solvents generally leading to higher enantiomeric excess. semanticscholar.org

Kinetic resolution represents another viable strategy for obtaining enantiomerically enriched oxiranes. This can be achieved through enzymatic methods or by using chiral catalysts that selectively react with one enantiomer in a racemic mixture. For example, lipase-catalyzed asymmetric hydrolysis of glycidic esters is a known method for producing enantiopure epoxides. Chiral chromatography, employing stationary phases with a differential affinity for each enantiomer, is also a powerful tool for the separation of racemic mixtures of chiral oxiranes and their precursors. google.comgoogle.com

| Method | Catalyst/Reagent | Substrate | Key Findings | Reference |

| Asymmetric Epoxidation | Chiral Manganese(III)-salen complexes | cis-Stilbene | Diastereoselectivity is dependent on the oxygen source and counter-ion. | acs.org |

| Asymmetric Epoxidation | Chiral Ruthenium complexes | trans-Stilbene (B89595) | High enantioselectivity (up to 80% ee) can be achieved. | arkat-usa.org |

| Corey-Chaykovsky Reaction | Chiral Sulfonium Ylides | Aromatic Aldehydes | Enantioselectivity is influenced by solvent polarity. | semanticscholar.org |

| Enzymatic Kinetic Resolution | Lipase | Glycidic Esters | Effective for producing enantiopure epoxides. | |

| Chiral Chromatography | Chiral Stationary Phases | Racemic mixtures | Allows for the separation of enantiomers. | google.comgoogle.com |

Diastereoselectivity in Oxirane Formation and Subsequent Reactions

The formation of the oxirane ring from an alkene precursor, such as a stilbene derivative, can result in either cis or trans diastereomers. The stereochemical outcome is highly dependent on the reaction mechanism. For example, in the Mn(III)(salen)-catalyzed epoxidation of cis-stilbene, the ratio of cis- to trans-epoxide products can vary significantly depending on the oxygen source and the catalyst's counterion. acs.org This suggests a complex reaction pathway where both concerted and stepwise mechanisms may be at play. acs.org

The Corey-Chaykovsky reaction, particularly with electron-rich sulfonium ylides, has been noted to exhibit low diastereoselectivity in some cases. beilstein-journals.org However, for the synthesis of benzylic epoxides from benzyl (B1604629) alcohols and aldehydes, this one-pot method has proven to be highly successful. beilstein-journals.org

The stereochemistry of the oxirane ring, once formed, dictates the stereochemical course of subsequent reactions. Nucleophilic ring-opening of epoxides is a classic example where the stereochemistry of the starting material directly influences the product's stereochemistry. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon atom undergoing attack. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the oxirane ring.

Furthermore, the diastereoselectivity of reactions involving chiral oxiranes can be dramatically influenced by the reaction conditions. For instance, in TiCl4-mediated aldol (B89426) reactions, the addition of Lewis bases like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) can significantly improve the diastereomeric ratio of the products. organic-chemistry.org This highlights the critical role of the coordination environment of the metal center in controlling the stereochemical outcome. organic-chemistry.org

| Reaction | Substrate | Reagent/Catalyst | Diastereoselectivity Outcome | Reference |

| Epoxidation | cis-Stilbene | Mn(III)(salen) complexes | cis/trans ratio is dependent on the oxygen source and counterion. | acs.org |

| Corey-Chaykovsky Reaction | Electron-rich benzyl alcohols and aldehydes | Sulfonium ylides | Generally successful for benzylic epoxides, though can show low diastereoselectivity. | beilstein-journals.org |

| Aldol Reaction | (S)-2-Benzyloxy-3-pentanone | TiCl4 with THF or DME | Diastereomeric ratios up to 97:3 for 2,4-syn-4,5-syn adducts. | organic-chemistry.org |

Impact of Stereochemistry on Reaction Pathways and Molecular Recognition

The specific three-dimensional arrangement of atoms in the enantiomers and diastereomers of 2-benzyl-3-phenyloxirane has a profound effect on their chemical and biological behavior. The stereochemistry influences the transition state energies of reactions, thereby dictating the preferred reaction pathway and the stereochemical identity of the product.

In the context of molecular recognition , the chirality of 2-benzyl-3-phenyloxirane is paramount. The ability of a chiral host molecule to distinguish between the enantiomers of a chiral guest is a fundamental principle in supramolecular chemistry and biology. rsc.org This recognition process relies on the formation of diastereomeric complexes with different stabilities, which is governed by complementary stereochemical interactions.

The development of synthetic chiral hosts, such as crown ethers, capable of enantioselective recognition of chiral amines and amino acid derivatives has been an active area of research. mdpi.comsemanticscholar.org The recognition ability is often studied using techniques like fluorescence spectroscopy, where the interaction between the host and guest leads to a measurable change in the fluorescence signal. semanticscholar.org The efficiency of this recognition is dependent on factors such as π-π stacking interactions and hydrogen bonding between the host and guest molecules. mdpi.comresearchgate.net

The study of regio- and stereoselective reactions of optically active oxiranes, such as 2-methyl- and 2-phenyloxirane, with other molecules further underscores the importance of stereochemistry in determining reaction outcomes. chemchart.com The inherent chirality of the oxirane directs the approach of the incoming reagent, leading to the preferential formation of one stereoisomer over others.

In essence, the stereochemical configuration of 2-benzyl-3-phenyloxirane is not merely a static descriptor of its structure but a dynamic factor that actively shapes its reactivity and its interactions with the molecular world.

Computational and Theoretical Investigations of 2 Benzyl 3 Phenyloxirane

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to explore the conformational landscape and intermolecular interactions of molecules like 2-benzyl-3-phenyloxirane. These methods simulate the movement of atoms and molecules over time, providing a dynamic picture of their behavior.

MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule's conformation changes. For 2-benzyl-3-phenyloxirane, MD simulations can identify the most stable conformations by exploring the potential energy surface. The Automated Topology Builder (ATB) and Repository provides a molecular topology for (2S,3R)-2-Benzyl-3-phenyloxirane, which is essential for performing such simulations. This topology includes the parameters for a force field, such as GROMOS 54A7, which describes the potential energy of the system as a function of its atomic coordinates.

MC simulations, on the other hand, use statistical methods to sample different molecular configurations. By randomly generating new conformations and accepting or rejecting them based on their energy, MC simulations can also identify low-energy structures and analyze the thermodynamic properties of the system.

These simulations allow for the investigation of key intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern how 2-benzyl-3-phenyloxirane interacts with other molecules, including solvents and reactants.

Table 1: Molecular Dynamics Simulation Parameters for 2-Benzyl-3-phenyloxirane

| Parameter | Description |

| Force Field | GROMOS 54A7 |

| Molecule Type | Heteromolecule |

| Formula | C₁₅H₁₄O |

| Net Charge | 0 |

| Solvents for NMR Study | CDCl₃, DMSO, H₂O/D₂O |

This data is based on the information available from the Automated Topology Builder (ATB) for (2S,3R)-2-Benzyl-3-phenyloxirane.

Quantum Mechanical (QM) Calculations (e.g., DFT for Geometry Optimization, Electronic Structure, and Hessian Analysis)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and geometry of molecules. These methods are fundamental to understanding the intrinsic properties of 2-benzyl-3-phenyloxirane.

Geometry Optimization: DFT calculations are used to find the lowest energy structure of a molecule, known as the optimized geometry. For 2-benzyl-3-phenyloxirane, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The ATB entry for this compound indicates that its geometry has been optimized using DFT at the B3LYP/6-31G* level of theory.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are crucial for predicting the molecule's reactivity.

Hessian Analysis: A Hessian analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. This is performed at the optimized geometry to confirm that it is a true minimum (i.e., all vibrational frequencies are real). The Hessian matrix can also be used to predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. The ATB confirms that a Hessian calculation was performed for 2-benzyl-3-phenyloxirane at the DFT (B3LYP/6-31G*) level.

Table 2: Quantum Mechanical Calculation Details for 2-Benzyl-3-phenyloxirane

| Calculation | Level of Theory | Purpose |

| Energy Minimization | DFT (B3LYP/6-31G) | Geometry Optimization |

| Hessian | DFT (B3LYP/6-31G) | Vibrational Frequencies and Confirmation of Minimum Energy Structure |

| Charges Derived From | Merz-Singh-Kollman | To describe the electrostatic potential |

This data is based on the information available from the Automated Topology Builder (ATB) for (2S,3R)-2-Benzyl-3-phenyloxirane.

Mechanistic Elucidation through Transition State Analysis and Reaction Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 2-benzyl-3-phenyloxirane. By mapping out the reaction energy profile, chemists can understand the step-by-step process of a reaction and identify the key intermediates and transition states.

Transition State Analysis: A transition state is a high-energy structure that connects reactants and products. Locating the transition state geometry is a critical step in understanding a reaction mechanism. Computational methods can search for these saddle points on the potential energy surface. Once found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Energy Profiles: A reaction energy profile plots the energy of the system as a function of the reaction coordinate. This profile provides valuable information about the thermodynamics and kinetics of the reaction. The energies of the reactants, products, intermediates, and transition states are calculated, allowing for the determination of activation energies and reaction enthalpies. For reactions of 2-benzyl-3-phenyloxirane, such as ring-opening reactions, these profiles can reveal whether the reaction is likely to be concerted or stepwise and can help predict the major products.

Prediction of Reactivity and Selectivity based on Electronic Descriptors

The electronic structure of 2-benzyl-3-phenyloxirane, as calculated by quantum mechanical methods, can be used to predict its reactivity and selectivity in chemical reactions. Various electronic descriptors provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile.

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO indicate its ability to accept electrons (electrophilicity). For 2-benzyl-3-phenyloxirane, the analysis of its FMOs can predict where nucleophilic or electrophilic attack is most likely to occur.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The ESP of 2-benzyl-3-phenyloxirane can guide the prediction of how it will interact with other charged or polar molecules.

Fukui Functions: Fukui functions are another descriptor derived from DFT that can predict the local reactivity of different atoms within a molecule. They indicate the change in electron density at a particular site when an electron is added or removed. This information can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on 2-benzyl-3-phenyloxirane.

Synthetic Utility and Derivatization Strategies for the 2 Benzyl 3 Phenyloxirane Scaffold

Role as a Key Building Block in Complex Organic Molecule Synthesis

Organic building blocks are fundamental, functionalized organic molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com These building blocks are instrumental in medicinal chemistry, organic chemistry, and material chemistry for creating supramolecular complexes, metal-organic frameworks, and other intricate molecular constructs. sigmaaldrich.com

The 2-benzyl-3-phenyloxirane molecule, with its reactive epoxide ring, is a valuable electrophilic building block. The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility in elaborating molecular complexity. The presence of the benzyl (B1604629) and phenyl groups not only influences the steric and electronic properties of the molecule but also provides handles for further functionalization.

The versatility of such building blocks is critical for synthetic chemists, as access to the right substrate is as crucial as the catalytic methods used to transform it. sigmaaldrich.com The strategic incorporation of the 2-benzyl-3-phenyloxirane unit can introduce a 1,2-difunctionalized motif, which is a common feature in many natural products and complex organic molecules.

Precursor for the Synthesis of Bioactive Compounds (e.g., in Pharmaceutical and Agrochemical Industries)

The structural motifs present in 2-benzyl-3-phenyloxirane are frequently found in biologically active compounds. For instance, benzyl phenyl ketone derivatives, which share a similar benzylic and phenyl framework, have been investigated as precursors for isoflavonoids and have shown potential as 5-lipoxygenase inhibitors. researchgate.net This suggests that derivatives of 2-benzyl-3-phenyloxirane could also exhibit interesting biological activities.

The synthesis of novel derivatives from versatile building blocks is a common strategy in the development of new therapeutic agents. For example, the structural modification of 2-hydroxy benzyl hydrazide congeners has been shown to enhance their antibacterial and antioxidant properties. jchr.org Similarly, the 2-benzyl-3-phenyloxirane scaffold can be envisioned as a starting point for generating libraries of compounds for biological screening. The ring-opening of the epoxide can introduce pharmacophoric groups such as hydroxyl and amino functionalities, which are crucial for interactions with biological targets.

Below is a table illustrating the potential of 2-benzyl-3-phenyloxirane as a precursor to bioactive compounds by drawing parallels with similar structures.

| Precursor Scaffold | Potential Bioactive Derivatives | Targeted Biological Activity |

|---|---|---|

| 2-Benzyl-3-phenyloxirane | Amino alcohols, diols, thioalcohols | Antimicrobial, anti-inflammatory, enzyme inhibition |

| Benzyl Phenyl Ketones | Isoflavonoids | 5-Lipoxygenase inhibition researchgate.net |

| 2-Hydroxy Benzyl Hydrazides | Substituted hydrazides | Antibacterial, antioxidant jchr.org |

Transformation into Diverse Functionalized Derivatives (e.g., Alcohols, Amines, Sulfides)

The epoxide ring of 2-benzyl-3-phenyloxirane is the focal point for its transformation into a wide range of functionalized derivatives. The reaction with various nucleophiles leads to the regioselective and stereoselective opening of the ring, affording products with defined stereochemistry.

Alcohols: The hydrolysis of the epoxide, typically under acidic or basic conditions, yields the corresponding 1,2-diol. This transformation introduces two hydroxyl groups, which can serve as handles for further synthetic manipulations.

Amines: The reaction of 2-benzyl-3-phenyloxirane with amines or ammonia (B1221849) results in the formation of amino alcohols. This aminolysis reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Sulfides: The ring-opening with thiols or their corresponding thiolates provides β-hydroxy sulfides. researchgate.net The synthesis of such thioethers is of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates. researchgate.netnih.gov Green and efficient methods for the synthesis of benzyl phenyl sulfide (B99878) derivatives from benzyl alcohols and thioanisoles have been developed, highlighting the importance of the C-S bond formation. nih.gov

The following table summarizes the transformation of 2-benzyl-3-phenyloxirane into various derivatives.

| Nucleophile | Reaction Type | Functionalized Derivative |

|---|---|---|

| H₂O | Hydrolysis | 1,2-Diol |

| R-NH₂ | Aminolysis | Amino alcohol |

| R-SH | Thiolysis | β-Hydroxy sulfide |

Applications in Materials Science and Polymer Chemistry (e.g., Polyether Development)

The ability of oxiranes to undergo ring-opening polymerization makes them valuable monomers in polymer chemistry. beilstein-journals.org The polymerization of 2,3-disubstituted oxiranes can lead to the formation of polyethers with specific stereochemistry and physical properties. researchgate.net

Cationic ring-opening polymerization of a structurally related monomer, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been shown to produce a polyether with a relatively stiff and stretched conformation. researchgate.net This suggests that 2-benzyl-3-phenyloxirane could also be polymerized to yield a polyether with unique properties conferred by the bulky benzyl and phenyl side chains. These aromatic side groups could lead to polymers with interesting thermal properties, high refractive indices, or specific morphologies due to π-π stacking interactions.

The development of new polymers from functional monomers is a key area of research in materials science. The incorporation of the 2-benzyl-3-phenyloxirane unit into a polymer backbone could lead to materials with applications in areas such as specialty coatings, high-performance plastics, or as matrices for composite materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Oxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. For 2-Benzyl-3-phenyloxirane, ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of atoms and, most importantly, for assigning the relative stereochemistry of the two stereocenters on the oxirane ring (C2 and C3). While specific experimental NMR data for 2-Benzyl-3-phenyloxirane is not widely available in the cited literature, the principles of stereochemical assignment can be illustrated using data from analogous oxirane systems.

The relative orientation of the substituents on the oxirane ring (cis or trans) is determined primarily by the coupling constant (³J) between the two protons attached to the ring carbons (H-2 and H-3). Generally, the coupling constant for trans-protons in a three-membered ring is smaller (typically 2-4 Hz) than that for cis-protons (typically 4-6 Hz).

For instance, in the related compound trans-1,3-diphenyl-2,3-epoxy-1-propanone, the oxirane protons appear as distinct doublets in the ¹H NMR spectrum. researchgate.net The observed small coupling constant between these protons is indicative of a trans configuration.

Table 1: Representative ¹H NMR Data for Oxirane Ring Protons in a Related Compound

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| trans-1,3-diphenyl-2,3-epoxy-1-propanone researchgate.net | H-2 (CH-α) | 4.33 | Doublet | ~2-4 |

Note: Data presented is for a related compound to illustrate the analytical principle.

In ¹³C NMR spectroscopy, the chemical shifts of the oxirane carbons (C2 and C3) are also sensitive to the stereochemical environment. The distinction between diastereomers is possible as the chemical shift of oxygen-bearing carbons in erythro (often corresponding to cis) diastereomers are typically found upfield relative to the corresponding threo (trans) diastereomers. copernicus.org Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by identifying protons that are close in space. For a cis-isomer of 2-Benzyl-3-phenyloxirane, a NOESY correlation would be expected between the protons on C2 and C3.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the definitive assignment of both relative and absolute stereochemistry. While a crystal structure for 2-Benzyl-3-phenyloxirane has not been reported in the searched databases, data from a closely related derivative, rac-(2R,3S)-2-benzoyl-3-phenyloxirane, can serve as an example of the detailed information this technique provides. nih.gov

A crystallographic analysis yields fundamental data about the crystal system, space group, and unit cell dimensions. From the refined structure, precise bond lengths, bond angles, and torsion angles can be measured, offering deep insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. For chiral compounds, crystallizing as a single enantiomer allows for the determination of the absolute configuration, often reported via the Flack parameter.

Table 2: Illustrative Crystallographic Data for a Related Oxirane Compound

| Parameter | Value |

|---|---|

| Compound | rac-(2R,3S)-2-benzoyl-3-phenyloxirane nih.gov |

| Molecular Formula | C₁₅H₁₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | a = 10.4254 Å |

| b = 7.9957 Å | |

| c = 27.826 Å | |

| α = 90.00° | |

| β = 90.00° |

Note: This data is for a related compound, phenyl 3-phenyloxiran-2-yl ketone, to demonstrate the type of information obtained from an X-ray crystallographic study.

Spectroscopic Investigations of Electronic Transitions and Intramolecular Interactions (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the energy gaps between electronic orbitals. For 2-Benzyl-3-phenyloxirane, the primary chromophores are the two phenyl rings.

E-bands (Ethylenic): These are strong absorptions (high molar absorptivity, ε) typically occurring at shorter wavelengths (around 180-220 nm).

B-bands (Benzenoid): These are weaker absorptions (low molar absorptivity, ε) that appear at longer wavelengths (around 250-280 nm) and often display fine vibrational structure. libretexts.org

Table 3: Expected Electronic Transitions for Chromophores in 2-Benzyl-3-phenyloxirane

| Chromophore | Expected Transition Type | Approximate λmax Region (nm) |

|---|---|---|

| Phenyl Ring | π → π* (E-band) | ~200-220 |

| Phenyl Ring | π → π* (B-band) | ~250-270 |

Note: This table represents generalized expected values for the constituent chromophores.

Degradation Pathways and Stability Considerations for the Oxirane Ring

Mechanisms of Oxidative Degradation under Various Conditions

The oxidative degradation of aromatic epoxides like 2-benzyl-3-phenyloxirane can proceed through several mechanisms, largely dependent on the nature of the oxidizing agent and the reaction conditions.

In biological systems, the oxidation of aromatic compounds is often mediated by cytochrome P450 enzymes. wikipedia.org These enzymes can catalyze the epoxidation of aromatic rings, and arene oxides are known intermediates in the metabolic breakdown of such compounds. wikipedia.org While 2-benzyl-3-phenyloxirane already contains an epoxide, further oxidative attack on the aromatic rings could occur, leading to the formation of more complex oxygenated derivatives. Microbial degradation pathways for aromatic compounds under aerobic conditions frequently involve oxygenases that activate and cleave the aromatic ring. researchgate.netnih.gov Such processes could potentially lead to the breakdown of the phenyl and benzyl (B1604629) substituents of 2-benzyl-3-phenyloxirane.

Under atmospheric conditions, epoxides can react with hydroxyl (OH) radicals. copernicus.org The reaction typically proceeds via hydrogen abstraction from the C-H bonds of the oxirane ring or the substituents. copernicus.org For 2-benzyl-3-phenyloxirane, the benzylic protons are particularly susceptible to abstraction. The resulting carbon-centered radical can then react with molecular oxygen, initiating a cascade of reactions leading to ring-opened products and other degradation compounds.

Chemical oxidation can also lead to the degradation of the oxirane ring. Strong oxidizing agents can facilitate the cleavage of the carbon-carbon or carbon-oxygen bonds of the epoxide. For instance, the oxidation of stilbenes, which share structural similarities with 2-benzyl-3-phenyloxirane, can lead to the formation of epoxides that subsequently rearrange to other oxygenated products like diarylacetaldehydes. nih.gov

| Condition | Primary Oxidative Mechanism | Potential Degradation Products |

| Biological (e.g., microbial) | Enzymatic (e.g., Cytochrome P450) ring hydroxylation and cleavage | Hydroxylated aromatic rings, ring-opened aliphatic chains |

| Atmospheric | OH radical-initiated hydrogen abstraction | Ring-opened carbonyl compounds, smaller aromatic fragments |

| Chemical (e.g., strong oxidants) | Direct oxidation and rearrangement of the oxirane ring | Diarylacetaldehydes, benzophenones, benzoic acid derivatives |

Thermal Stability and Decomposition Characteristics

The thermal stability of 2-benzyl-3-phenyloxirane is intrinsically linked to the stability of its strained oxirane ring. At elevated temperatures, the ring can undergo cleavage to form more stable species. The decomposition of similar epoxides, such as stilbene (B7821643) oxides, often involves radical pathways. lookchem.com

The thermal decomposition can be initiated by the homolytic cleavage of a C-C or C-O bond in the oxirane ring, generating a diradical intermediate. This intermediate can then undergo further reactions, including rearrangement, fragmentation, or reaction with other molecules. For instance, the thermal decomposition of t-butyl cis- and trans-α,β-diphenylperglycidates, which generate oxirane radicals, results in products derived from the opening of the oxirane ring, such as desoxybenzoin and trans-stilbene (B89595) oxide. lookchem.com

Pyrolysis studies of related aromatic compounds like styrene (B11656), a precursor to phenyloxirane, show that at high temperatures, decomposition is dominated by bimolecular interactions and radical-driven pathways, leading to a complex mixture of smaller aromatic and aliphatic compounds. osti.gov It is plausible that the thermal decomposition of 2-benzyl-3-phenyloxirane would follow similar complex radical-mediated pathways, leading to a variety of smaller molecules.

The presence of the benzyl and phenyl groups can influence the decomposition pathways. The benzylic C-C bond is relatively weak and could be a site of initial cleavage. The aromatic rings themselves are very stable but can undergo reactions at very high temperatures.

| Temperature Range | Predominant Decomposition Pathway | Likely Decomposition Products |

| Moderate (e.g., 150-300 °C) | Initial oxirane ring opening (C-C or C-O bond cleavage) | Rearranged isomers (e.g., ketones), oligomers |

| High (e.g., > 300 °C) | Radical fragmentation of the entire molecule | Benzene (B151609), Toluene, Benzaldehyde (B42025), smaller hydrocarbons |

Factors Governing the Kinetic and Thermodynamic Stability of the Oxirane Moiety

The stability of the oxirane ring in 2-benzyl-3-phenyloxirane is governed by a combination of electronic and steric factors, as well as the surrounding chemical environment.

Ring Strain: The primary factor contributing to the reactivity and inherent instability of the oxirane ring is its high degree of ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com This strain makes the ring susceptible to nucleophilic and electrophilic attack that leads to ring-opening reactions. chemistrysteps.com

Substituent Effects: The benzyl and phenyl substituents on the oxirane ring of 2-benzyl-3-phenyloxirane have a significant impact on its stability.

Electronic Effects: The phenyl group can electronically stabilize an adjacent carbocationic intermediate that may form during acid-catalyzed ring-opening reactions. This can influence the regioselectivity of such reactions.

Steric Effects: The bulky benzyl and phenyl groups can sterically hinder the approach of nucleophiles, potentially slowing down the rate of certain degradation reactions. However, they can also influence the stereochemical outcome of ring-opening reactions.

Reaction Conditions: The kinetic and thermodynamic stability of the oxirane ring is highly dependent on the reaction conditions.

pH: In acidic conditions, the epoxide oxygen can be protonated, making the ring much more susceptible to nucleophilic attack, even by weak nucleophiles. youtube.com Under basic conditions, strong nucleophiles can directly attack the carbon atoms of the oxirane ring, leading to ring opening. youtube.com

Solvent: The polarity of the solvent can influence the rates and mechanisms of degradation reactions. Polar solvents can stabilize charged intermediates that may form during ring-opening reactions. researchgate.net

Catalysts: The presence of Lewis or Brønsted acids can significantly accelerate the degradation of epoxides by activating the oxirane ring. researchgate.net

| Factor | Influence on Oxirane Ring Stability |

| Inherent Ring Strain | Decreases thermodynamic stability, increases reactivity |

| Phenyl Substituent | Can stabilize carbocationic intermediates in acid-catalyzed ring opening |

| Benzyl Substituent | Provides steric hindrance to nucleophilic attack |

| Acidic Conditions | Decreases kinetic stability by activating the ring for nucleophilic attack |

| Basic Conditions | Facilitates ring opening by strong nucleophiles |

| Polar Solvents | Can stabilize charged intermediates, potentially increasing reaction rates |

| Catalysts (Lewis/Brønsted Acids) | Significantly decrease kinetic stability |

Future Research Directions and Emerging Applications of 2 Benzyl 3 Phenyloxirane Chemistry

Development of Next-Generation Catalytic Systems for Enantioselective Transformations

Future advancements in the use of 2-benzyl-3-phenyloxirane are intrinsically linked to the development of more sophisticated catalytic systems. The primary goals are to achieve higher enantioselectivity, improve reaction efficiency, and utilize more sustainable catalysts for both the formation of the oxirane (asymmetric epoxidation) and its subsequent ring-opening reactions.

A significant trend is the move towards heterogeneous catalysts , which offer advantages in separation and recyclability over their homogeneous counterparts. Research will likely focus on immobilizing known effective catalysts, such as chiral salen and porphyrin complexes, onto solid supports like polymers, silica, or metal-organic frameworks (MOFs). nih.gov This approach not only simplifies product purification but also enhances catalyst stability and longevity, making processes more economically viable and environmentally friendly. archivemarketresearch.com

Organocatalysis represents another major frontier, providing a metal-free alternative for asymmetric transformations. acs.orgresearchgate.net Future work will explore novel chiral organocatalysts, such as bifunctional thioureas, phosphoric acids, and sulfinamides, for both the epoxidation of stilbene (B7821643) derivatives and the asymmetric ring-opening (ARO) of the resulting meso-epoxides. unisa.it The development of catalysts that can dually activate both the epoxide and the nucleophile is a promising strategy to achieve high yields and excellent enantioselectivity under mild conditions. unisa.itrsc.org

The table below summarizes representative catalytic systems for transformations related to stilbene oxides, indicating key performance metrics that future catalysts will aim to surpass.

| Catalyst Type | Transformation | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Immobilized Chiral Salen-Mn Complex | Asymmetric Epoxidation | (Z)-Stilbene | 70% | - | researchgate.net |

| Chiral Cycloalkanone (Organocatalyst) | Asymmetric Epoxidation | trans-Stilbene (B89595) | 18% | up to 98% | researchgate.net |

| Chiral Sulfinamide (Organocatalyst) | Asymmetric Ring-Opening | meso-Epoxides | up to 99% | up to 95% | unisa.it |

| (salen)Co(III) Complex | Hydrolytic Kinetic Resolution | Terminal Epoxides | High | - | nih.gov |

This table is for illustrative purposes and highlights the types of data driving the development of next-generation catalysts.

Exploration of Novel Reaction Pathways and Deeper Mechanistic Understandings

Beyond established epoxidation and ring-opening reactions, future research is expected to uncover novel transformations of 2-benzyl-3-phenyloxirane. This includes exploring photocatalytic pathways that can activate the oxirane ring or its precursors under mild, visible-light conditions, potentially leading to new reaction cascades and molecular architectures. nih.govnih.gov

Deeper mechanistic understanding, supported by computational studies , will be crucial for rational catalyst design and reaction optimization. researchgate.net Techniques such as Density Functional Theory (DFT) will be employed to model transition states, elucidate reaction mechanisms, and predict the stereochemical outcomes of catalytic transformations. rsc.orgacs.org Such computational insights can accelerate the discovery of new catalysts and reaction conditions, for instance, by clarifying the role of non-covalent interactions in the catalyst-substrate complex or modeling the thermodynamics of different reaction pathways. researchgate.netnih.gov Experimental techniques, including kinetic studies and in-situ spectroscopy, will complement these theoretical models to provide a comprehensive picture of the reaction dynamics. nih.govacs.org

Future mechanistic investigations will likely focus on:

The precise mode of activation in dual-catalyst systems. unisa.it

The reaction pathways of acid-catalyzed rearrangements of stilbene oxides. acs.org

The energetics of ring-opening with various nucleophiles. nih.govfigshare.com

The potential for radical-mediated transformations of the oxirane ring. figshare.com

Integration into Sustainable and Efficient Synthetic Methodologies (e.g., Flow Chemistry)

To align with the principles of green chemistry, future syntheses involving 2-benzyl-3-phenyloxirane will increasingly shift from traditional batch processes to more sustainable and efficient methodologies. wjpmr.comchemijournal.comresearchgate.netContinuous flow chemistry is a particularly promising area of development. rsc.org

Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhanced safety when dealing with reactive intermediates, and improved mixing, which can lead to higher yields and selectivities. acs.orgnih.gov Future research will focus on adapting key reactions, such as the catalytic epoxidation of stilbene and the subsequent ring-opening of 2-benzyl-3-phenyloxirane, into telescoped continuous flow processes. acs.org This integration can minimize intermediate purification steps, reduce solvent waste, and enable automated, high-throughput synthesis of chiral diols and amino alcohols. acs.orgmdpi.com

Other green chemistry approaches that will be explored include:

The use of environmentally benign solvents or solvent-free reaction conditions. rasayanjournal.co.inmdpi.com

The development of biocatalytic methods for epoxidation or ring-opening, leveraging the high selectivity of enzymes. mdpi.com

Microwave-assisted synthesis to reduce reaction times and energy consumption. acs.orgnih.gov

Design and Synthesis of Advanced Functional Materials and Polymers Utilizing Oxirane Building Blocks

The unique stereochemical and functional properties of 2-benzyl-3-phenyloxirane make it an attractive monomer for the synthesis of advanced materials and polymers. archivemarketresearch.com A primary avenue of future research is the ring-opening polymerization (ROP) of 2-benzyl-3-phenyloxirane and its derivatives to create novel polyethers. bohrium.comsemanticscholar.org While the polymerization of some 2,3-disubstituted oxiranes has proven challenging, the development of new initiators and catalysts could unlock access to a new class of functional polymers. rsc.orgresearchgate.netrsc.org

These chiral polymers could possess unique properties stemming from their well-defined stereochemistry, such as:

Chiral recognition capabilities: Potentially useful as chiral stationary phases for chromatography or as sensors for enantiomeric detection.

Self-assembly properties: The rigid phenyl and benzyl (B1604629) groups could drive the formation of ordered nanostructures, such as helical polymers.

Biomedical applications: The resulting polyethers could be explored for biocompatibility and biodegradability, making them candidates for drug delivery systems or tissue engineering scaffolds. nih.gov

Furthermore, 2-benzyl-3-phenyloxirane can serve as a chiral building block for the synthesis of liquid crystals, chiral ligands for catalysis, and other functional organic materials where precise three-dimensional structure is paramount to performance. enamine.netnih.govcam.ac.uk The exploration of its use in these areas is an emerging trend that leverages the high value of enantiomerically pure compounds. archivemarketresearch.com

Q & A

Q. Table 1: Example Reaction Conditions from Literature

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Epoxidation of styrene derivative | m-CPBA, DCM, 0°C → RT | 68% | |

| Nucleophilic substitution | Benzotriazole intermediate, THF, 12h | 72% |

Basic: What spectroscopic techniques are most effective for characterizing 2-Benzyl-3-phenyloxirane?

Answer:

Structural elucidation requires a combination of:

- ¹H/¹³C NMR : To confirm the oxirane ring (δ ~3.5–4.5 ppm for epoxide protons) and substituent patterns (e.g., benzyl aromatic protons at δ ~7.2–7.4 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄O₂ requires m/z 226.0994) .

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and crystal packing .

Advanced: How can computational methods predict the reactivity of 2-Benzyl-3-phenyloxirane in ring-opening reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example:

- Acid-catalyzed hydrolysis : Protonation of the less-substituted oxygen leads to carbocation formation, favoring nucleophilic attack at the benzyl-substituted carbon .

- Nucleophilic attack : Steric maps derived from molecular dynamics simulations predict preference for attack at the less hindered position.

Q. Methodological Workflow :

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices to identify electrophilic sites.

Validate with experimental kinetic data (e.g., rate constants under acidic vs. basic conditions).

Advanced: How should researchers resolve contradictions in spectroscopic data for oxirane derivatives?

Answer:

Contradictions (e.g., unexpected NMR splitting or HRMS discrepancies) require iterative validation:

Repetition under controlled conditions : Eliminate experimental error (e.g., moisture-sensitive reactions).

Alternative techniques : Use IR to confirm epoxide C-O-C stretching (~1250 cm⁻¹) or LC-MS to detect impurities.

Crystallographic validation : SHELX-refined X-ray structures provide unambiguous stereochemical assignments .

Statistical analysis : Apply principal component analysis (PCA) to batch data for outlier detection .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Extra NMR peaks | Diastereomer formation | Chiral HPLC separation |

| Low HRMS accuracy | Isotopic impurities | High-resolution purification (e.g., prep-HPLC) |

Basic: What are the typical applications of 2-Benzyl-3-phenyloxirane in organic synthesis?

Answer:

The compound serves as:

- Epoxide precursor : For synthesizing diols (via acid-catalyzed hydrolysis) or amino alcohols (via nucleophilic ring-opening with amines) .

- Chiral building block : In asymmetric catalysis, leveraging its stereogenic centers.

- Intermediate in natural product synthesis : E.g., for phenylpropanoid derivatives.

Advanced: How can stereochemical outcomes of 2-Benzyl-3-phenyloxirane reactions be controlled?

Answer:

Stereocontrol strategies include:

- Chiral auxiliaries : Temporarily attach enantiopure groups to direct ring-opening.

- Catalytic asymmetric epoxidation : Use Jacobsen or Shi catalysts for enantioselective synthesis.

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition-state dipoles, enhancing enantiomeric excess (ee).

Validation : Compare experimental ee (via chiral HPLC) with computational predictions (e.g., transition-state modeling in Gaussian).

Advanced: What are the challenges in scaling up 2-Benzyl-3-phenyloxirane synthesis, and how can they be mitigated?

Answer:

Challenges :

- Exothermicity : Epoxidation reactions risk thermal runaway.

- Purification : Low volatility complicates distillation.

Q. Solutions :

- Flow chemistry : Continuous reactors improve heat dissipation.

- Green solvents : Switch to ethanol/water mixtures for safer workup.

- Chromatography alternatives : Use crystallization (e.g., hexane/EtOAc) for bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.